Cas no 921863-81-2 (N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide is a structurally complex benzoxazepine derivative with potential applications in medicinal chemistry and drug development. Its unique molecular framework combines a tetrahydro-1,5-benzoxazepine core with an ethoxyacetamide side chain and an allyl substituent, offering multiple sites for further functionalization. The compound's rigid benzoxazepine scaffold provides conformational stability, while the presence of both carbonyl and ether functionalities enhances its binding affinity to biological targets. The allyl group may serve as a reactive handle for additional modifications. This molecule exhibits promising characteristics for pharmacological research, particularly in the design of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its structural features suggest potential utility in CNS-targeted therapies.
N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide structure
921863-81-2 structure
Product Name:N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide
CAS No:921863-81-2
MF:C18H24N2O4
MW:332.394165039063
CID:6198889
PubChem ID:40887487
Update Time:2025-07-02

N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide
    • N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxyacetamide
    • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide
    • F2262-0286
    • N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
    • AKOS024633305
    • 921863-81-2
    • Inchi: 1S/C18H24N2O4/c1-5-9-20-14-10-13(19-16(21)11-23-6-2)7-8-15(14)24-12-18(3,4)17(20)22/h5,7-8,10H,1,6,9,11-12H2,2-4H3,(H,19,21)
    • InChI Key: QRYFPRMNDLWUJR-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2N(CC=C)C(C(C)(C)C1)=O)NC(COCC)=O

Computed Properties

  • Exact Mass: 332.17360725g/mol
  • Monoisotopic Mass: 332.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 67.9Ų

N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide Pricemore >>

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Additional information on N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide

Comprehensive Analysis of N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS No. 921863-81-2)

The compound N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS No. 921863-81-2) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique benzoxazepine core, combined with functional groups like ethoxyacetamide and prop-2-en-1-yl, makes it a promising candidate for various applications, including drug development and material science. Researchers are particularly intrigued by its potential role in modulating biological pathways, given its intricate molecular architecture.

In recent years, the demand for novel heterocyclic compounds like N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide has surged, driven by advancements in medicinal chemistry and drug discovery. This compound's CAS No. 921863-81-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge research. Its tetrahydro-1,5-benzoxazepin scaffold is particularly noteworthy, as similar structures have shown efficacy in targeting central nervous system (CNS) disorders and inflammatory conditions.

One of the most discussed topics in the scientific community is the compound's potential bioactivity. Preliminary studies suggest that its ethoxyacetamide moiety may enhance solubility and bioavailability, critical factors in pharmacokinetics. Additionally, the prop-2-en-1-yl group could offer opportunities for further chemical modifications, enabling the development of derivatives with tailored properties. Such features align with current trends in precision medicine and personalized therapeutics, where molecular customization is key.

From a synthetic perspective, N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide presents intriguing challenges and opportunities. Its synthesis often involves multi-step reactions, including cyclization and functional group transformations, which are areas of active research. Chemists are exploring greener and more efficient methods to produce this compound, reflecting the growing emphasis on sustainable chemistry and green synthesis.

The compound's potential applications extend beyond pharmaceuticals. Its unique structure could be leveraged in material science, particularly in the development of functional polymers or advanced coatings. The benzoxazepine ring system, for instance, might impart desirable thermal or mechanical properties to materials, making it a subject of interest in nanotechnology and industrial chemistry.

In conclusion, N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS No. 921863-81-2) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted properties and potential applications make it a compound worth watching in the coming years, as research continues to uncover its full capabilities.

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